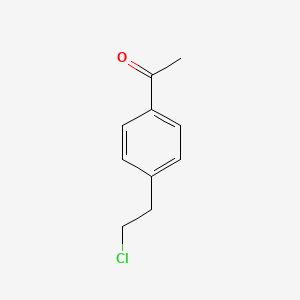

4-(2-chloroethyl)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-chloroethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVUACHOYCYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219883 | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69614-95-5 | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(beta-Chloroethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69614-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-chloroethyl)acetophenone, a valuable intermediate in pharmaceutical and organic synthesis. This document details the synthetic protocol, purification methods, and comprehensive spectroscopic analysis of the target compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of (2-chloroethyl)benzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

(2-Chloroethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Addition of Acetylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Substrate: Following the addition of acetyl chloride, add (2-chloroethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.[1][2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

-

Vacuum Distillation: Distill the crude product under reduced pressure to obtain the pure this compound.[3]

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 69614-95-5 |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.40 | Doublet | 2H | Aromatic protons meta to the acetyl group |

| ~3.80 | Triplet | 2H | -CH₂-Cl |

| ~3.10 | Triplet | 2H | Ar-CH₂- |

| ~2.60 | Singlet | 3H | -COCH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~145 | Aromatic C-CH₂ |

| ~136 | Aromatic C-COCH₃ |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~45 | -CH₂-Cl |

| ~39 | Ar-CH₂- |

| ~27 | -COCH₃ |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides access to the experimental IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretching (aromatic ketone) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1600, ~1400 | Medium-Weak | Aromatic C=C stretching |

| ~700-800 | Strong | C-Cl stretching |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound.[4]

| m/z | Relative Intensity | Assignment |

| 182/184 | M⁺, M⁺+2 | Molecular ion peak (presence of Chlorine isotope) |

| 167/169 | [M-CH₃]⁺ | |

| 149 | [M-CH₂Cl]⁺ | |

| 141 | [M-COCH₃]⁺ | |

| 103 | [C₇H₇O]⁺ | |

| 77 | [C₆H₅]⁺ |

Experimental and Logical Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Friedel-Crafts Acylation Mechanism

This diagram outlines the mechanism of the Friedel-Crafts acylation reaction.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)acetophenone is an organic compound of interest in various chemical and pharmaceutical research domains. As a substituted acetophenone, its chemical structure, characterized by an acetyl group and a 2-chloroethyl substituent on the benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method design. This technical guide provides a detailed overview of the known physicochemical properties of this compound, including experimental protocols for their determination and relevant spectral data for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [1][2][3] |

| CAS Number | 69614-95-5 | [1][2][3] |

| Boiling Point | 112 °C at 0.1 mmHg | [3] |

| Density | 1.15 g/mL | [3] |

| Refractive Index | 1.555 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and verification of data. Below are standard experimental protocols applicable to the characterization of this compound.

Melting Point Determination

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination Under Reduced Pressure

The boiling point of this compound has been reported at a reduced pressure, which is a common technique for compounds that may decompose at their atmospheric boiling point.

Protocol:

-

A small amount of this compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired value (e.g., 0.1 mmHg).

-

The sample is heated gradually with constant stirring.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density Measurement

The density of liquid organic compounds can be determined using a pycnometer.

Protocol:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for purification and formulation.

Protocol:

-

To a series of test tubes, each containing a small, measured amount of this compound (e.g., 10 mg), a specific volume of a solvent (e.g., 1 mL) is added.

-

The solvents to be tested should include water, ethanol, methanol, acetone, and other common organic solvents.

-

The tubes are agitated at a constant temperature.

-

The solubility is observed and can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively by determining the concentration at which the solute completely dissolves.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[2]

Experimental Protocol (General for EI-MS):

-

A small sample of this compound is introduced into the mass spectrometer's ion source.

-

The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is also accessible via the NIST WebBook.[2]

Experimental Protocol (General for ATR-FTIR):

-

A background spectrum of the clean attenuated total reflectance (ATR) crystal is recorded.

-

A small amount of the this compound sample is placed directly on the ATR crystal.

-

The sample spectrum is recorded.

-

The spectrum reveals absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound was not found in the initial searches, a general protocol for obtaining such data is provided.

Experimental Protocol (General for ¹H and ¹³C NMR):

-

A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired, providing information on chemical shifts, signal integrations, and coupling patterns, which allows for the complete structural assignment of the molecule.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound typically involves a Friedel-Crafts acylation or a related reaction. The subsequent characterization is a critical step to confirm the structure and purity of the synthesized compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided standardized experimental protocols for their determination. While core properties such as molecular formula, weight, boiling point, and density are documented, a definitive melting point and comprehensive solubility profile in various organic solvents remain to be experimentally established and reported in the literature. The provided spectral data resources and characterization protocols offer a solid foundation for researchers working with this compound. Further studies to elucidate its biological activities are warranted to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 4-(2-Chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)acetophenone, a substituted aromatic ketone, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a reactive chloroethyl group and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its role in medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides a unique and unambiguous identifier based on its chemical structure.

| Identifier | Value |

| CAS Number | 69614-95-5[1] |

| IUPAC Name | 4'-(β-Chloroethyl)acetophenone[1] |

| Synonyms | 1-(4-(2-Chloroethyl)phenyl)ethanone |

| Molecular Formula | C₁₀H₁₁ClO[1] |

| Molecular Weight | 182.65 g/mol [1] |

| Chemical Structure |  |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| Physical State | Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Mass Spectrum (EI) | Major peaks at m/z 167, 149, 131, 103, 77 | NIST[1] |

| Infrared (IR) Spectrum | Characteristic C=O stretch (~1680 cm⁻¹), C-Cl stretch | NIST[1] |

| ¹H NMR Spectrum | Expected signals for aromatic protons, acetyl protons, and chloroethyl protons | - |

| ¹³C NMR Spectrum | Expected signals for aromatic carbons, carbonyl carbon, acetyl carbon, and chloroethyl carbons | - |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of (2-chloroethyl)benzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

(2-Chloroethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add (2-chloroethyl)benzene dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Drug Development

Acetophenone derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. While specific, direct evidence of this compound's use in the synthesis of blockbuster drugs like Raloxifene or Netupitant is not prominently documented in publicly available literature, its structure suggests it is a highly plausible precursor for various pharmacologically active molecules. The chloroethyl group can be readily converted to other functional groups, such as amines or ethers, through nucleophilic substitution reactions. This versatility makes it a valuable starting material for building the core structures of many drug candidates.

For instance, the 4-(2-aminoethyl)phenyl ketone substructure is found in several biologically active compounds. This compound can serve as a direct precursor to this moiety through reaction with ammonia or other primary and secondary amines.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound itself has not been extensively studied, many of its derivatives, particularly chalcones synthesized from acetophenones, exhibit a broad range of pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The underlying mechanisms of action for these derivatives often involve the modulation of various signaling pathways.

For example, chalcone derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. In the context of cancer, some acetophenone-derived compounds have been found to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis, such as the NF-κB and MAPK/ERK pathways.

It is plausible that novel compounds synthesized from this compound could be designed to target specific components of these or other disease-related signaling pathways. However, this remains an area for future research and development.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. The reactivity of its chloroethyl group provides a handle for the introduction of diverse functionalities, enabling the creation of a wide range of derivatives. While detailed biological studies on this specific compound are lacking, the known pharmacological activities of related acetophenone derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis of novel compounds from this compound and the evaluation of their biological activities is warranted to fully explore its potential in medicinal chemistry.

References

Spectroscopic Characterization of 4-(2-chloroethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-chloroethyl)acetophenone, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. The experimental protocols provided are generalized for aromatic ketones and serve as a standard reference for obtaining such data.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | 167, 149, 139, 111, 75 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch |

| ~1600, ~1400 | Medium | C=C aromatic ring |

| ~1260 | Strong | C-C(=O)-C stretch |

| ~750 | Strong | C-Cl stretch |

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted using computational models and has not been experimentally verified.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.45 | Doublet | 2H | Aromatic (meta to C=O) |

| ~3.80 | Triplet | 2H | -CH₂-Cl |

| ~3.15 | Triplet | 2H | Ar-CH₂- |

| ~2.60 | Singlet | 3H | -C(=O)CH₃ |

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted using computational models and has not been experimentally verified.

| Chemical Shift (ppm) | Assignment |

| ~197.5 | C=O |

| ~144.0 | Aromatic (C-CH₂CH₂Cl) |

| ~136.0 | Aromatic (C-C=O) |

| ~129.0 | Aromatic (CH) |

| ~128.5 | Aromatic (CH) |

| ~44.5 | -CH₂-Cl |

| ~34.5 | Ar-CH₂- |

| ~26.5 | -C(=O)CH₃ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil.

-

Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.

-

The sample is placed in the path of an infrared beam.

-

The spectrometer measures the absorption of infrared radiation at different wavenumbers as the molecules vibrate and rotate.

-

The resulting spectrum shows absorption bands corresponding to the different functional groups present in the molecule. For aromatic ketones, a strong carbonyl (C=O) stretch is typically observed around 1685-1666 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting signals are detected as the nuclei relax.

-

For ¹³C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Proton decoupling is typically used to simplify the spectrum.

-

The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum, which shows chemical shifts for each unique nucleus in the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

solubility profile of 4-(2-chloroethyl)acetophenone in various solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-chloroethyl)acetophenone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted solubility in various solvents based on structurally similar compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CAS No: 69614-95-5) is an organic compound with the molecular formula C₁₀H₁₁ClO[1]. Understanding its solubility in different solvents is crucial for its application in synthesis, purification, and formulation processes. Solubility dictates the choice of reaction media, extraction solvents, and recrystallization techniques, thereby impacting reaction yield and product purity. This guide summarizes the available solubility data for a closely related analog, 4-chloroacetophenone, to infer the likely solubility profile of this compound and provides standardized methods for its empirical determination.

Solubility Profile

Based on the data for 4-chloroacetophenone, the following solubility characteristics are expected for this compound.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Remarks |

| Water | Water (H₂O) | Very Low | The compound is largely nonpolar due to the aromatic ring and alkyl chain. 4-Chloroacetophenone has a reported water solubility of 111 mg/L at 25°C[2][3]. The addition of the chloroethyl group is expected to further decrease aqueous solubility. |

| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can interact with the carbonyl group. 4-Chloroacetophenone is known to be soluble in methanol and ethanol[4][5]. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. 4-Chloroacetophenone is soluble in acetone[4]. |

| Ethers | Diethyl Ether | Soluble | As a relatively nonpolar solvent, diethyl ether is expected to dissolve the compound well[6]. |

| Halogenated | Dichloromethane | Soluble | Chlorinated solvents are effective for a wide range of organic compounds, including those with some polarity[7]. |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Soluble | Solubility will depend on the specific hydrocarbon. Solubility is expected to be higher in aromatic hydrocarbons like toluene than in aliphatic ones like hexane due to potential π-π stacking interactions. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a standardized equilibrium solubility method can be employed. This involves saturating a solvent with the compound at a specific temperature and then quantifying the dissolved amount.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure: Equilibrium Solubility Method

-

Preparation : Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition : Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

-

Sample Collection : Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution : Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

This general protocol can be adapted based on the specific properties of the compound and the available analytical instrumentation[8][9][10].

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as a structured workflow, from initial preparation to final data analysis.

Caption: Workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound based on available data for a structural analog and outlines a robust experimental approach for its precise determination. These protocols and data are essential for the effective use of this compound in research and development.

References

- 1. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]

- 2. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]

- 3. 4'-Chloroacetophenone | 99-91-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sdichem.com [sdichem.com]

- 6. quora.com [quora.com]

- 7. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

stability and degradation of 4-(2-chloroethyl)acetophenone under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 4-(2-chloroethyl)acetophenone. Due to the limited availability of specific studies on this molecule, this document synthesizes information from analogous compounds, including acetophenone derivatives and chloro-substituted aromatics, to predict its behavior under various stress conditions. This guide is intended to assist researchers in designing stability studies, identifying potential degradants, and developing analytical methods. The content covers predicted degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, alongside detailed, generalized experimental protocols for forced degradation studies.

Introduction

This compound is a chemical intermediate whose stability is crucial for its synthesis, storage, and downstream applications. Understanding its degradation profile is essential for ensuring product quality, identifying potential impurities, and complying with regulatory requirements in relevant industries. Acetophenone derivatives are known to be susceptible to degradation through several pathways, including photodegradation, hydrolysis, and oxidation[1]. The presence of a chloroethyl group introduces additional potential degradation routes, primarily through elimination or substitution reactions.

This guide outlines the predicted stability of this compound under various conditions and provides a framework for conducting forced degradation studies to confirm these predictions experimentally.

Predicted Stability and Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the acetophenone moiety and the chloroethyl side chain. Degradation can be anticipated to occur at either or both of these sites depending on the environmental conditions.

Hydrolytic Degradation

The ketone functional group in acetophenone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters or amides[1]. The chloroethyl group, however, presents a more likely site for hydrolytic degradation. In aqueous basic conditions, a nucleophilic substitution of the chloride by a hydroxide ion can occur, leading to the formation of 4-(2-hydroxyethyl)acetophenone. Under aqueous acidic conditions, hydrolysis may be slower, but the presence of an electron-withdrawing acetyl group could influence the reactivity of the chloroethyl side chain.

Oxidative Degradation

The presence of oxygen, potentially accelerated by light, elevated temperatures, or metal ions, can lead to oxidative degradation[1]. The benzylic protons of the acetyl group and the ethyl chain are potential sites for oxidation. A common indicator of oxidative degradation in acetophenone derivatives is a change in color to yellow or brown due to the formation of conjugated products[1].

Photolytic Degradation

Aromatic ketones like acetophenone are known to be photosensitive. Exposure to light, particularly UV light, can induce photochemical reactions[1][2]. These reactions can involve the excitation of the ketone to a triplet state, leading to various degradation pathways, including Norrish Type I and Type II cleavages, or photosensitization reactions[2]. The specific pathway will be influenced by the wavelength of light and the solvent used[2].

Thermal Degradation

At elevated temperatures, this compound is predicted to be susceptible to degradation. A key anticipated pathway is the elimination of hydrogen chloride (HCl) from the chloroethyl side chain to form 4-vinylacetophenone. This is analogous to the pyrolysis of (2-chloroethyl)benzene, which predominantly yields styrene and HCl[3].

A summary of predicted degradation products under various stress conditions is presented in Table 1.

Table 1: Predicted Degradation Profile of this compound

| Stress Condition | Predicted Degradation Pathway | Potential Major Degradant(s) |

| Acidic Hydrolysis | Slow hydrolysis of the chloroethyl group. | 4-(2-hydroxyethyl)acetophenone |

| Basic Hydrolysis | Nucleophilic substitution of chloride. | 4-(2-hydroxyethyl)acetophenone |

| Oxidation (e.g., H₂O₂) | Oxidation of the acetyl and/or ethyl group. | 4-acetylbenzoic acid, various oxygenated derivatives. |

| Photolysis (UV/Vis light) | Photochemical reactions of the ketone. | Complex mixture of cleavage and rearrangement products. |

| Thermal (Heat) | Elimination of HCl. | 4-vinylacetophenone |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to experimentally determine the degradation pathways and to develop stability-indicating analytical methods[4][5][6]. The following are detailed, generalized protocols for subjecting this compound to various stress conditions.

General Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation Protocol

-

Acidic Conditions:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Conditions:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Maintain the solution at room temperature for 8 hours.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Neutral Conditions:

-

Mix 1 mL of the stock solution with 9 mL of purified water.

-

Heat the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Oxidative Degradation Protocol

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol

-

Expose a solution of the compound (in a photostable solvent like quartz) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1].

-

Maintain a control sample in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare solutions of the solid sample and dilute the exposed solution for analysis.

Thermal Degradation Protocol

-

Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours[1].

-

Also, place a solution of the compound in a suitable solvent in the oven under the same conditions.

-

At various time points, prepare solutions of the solid sample or dilute the stored solution for analysis.

Analytical Methodology

The degradation samples should be analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) for identification of degradants[7]. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, particularly for volatile degradation products[8].

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for forced degradation studies.

Caption: Predicted major degradation pathways for this compound.

Caption: General workflow for forced degradation studies.

Conclusion

While specific stability data for this compound is not extensively available in the public domain, a predictive assessment based on the chemistry of its functional groups provides a solid foundation for further investigation. The primary predicted degradation pathways involve hydrolysis or elimination of the chloroethyl side chain and photochemical reactions of the acetophenone core. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to conduct forced degradation studies, thereby establishing a comprehensive stability profile for this compound. The provided visualizations serve to clarify the expected chemical transformations and the logical flow of a stability investigation. It is strongly recommended that these predicted pathways be confirmed through rigorous experimental work.

References

- 1. benchchem.com [benchchem.com]

- 2. app.studyraid.com [app.studyraid.com]

- 3. Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. ijmr.net.in [ijmr.net.in]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(2-chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 4-(2-chloroethyl)acetophenone (CAS No. 69614-95-5). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

-

Combustible Liquid (Category 4): Combustible liquid.[1]

The signal word for this chemical is Warning .[2]

Physicochemical and Toxicological Data

Quantitative data for this compound and related compounds are summarized below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₀H₁₁ClO | Santa Cruz Biotechnology[3], NIST[4] | |

| Molecular Weight | 182.65 g/mol | Santa Cruz Biotechnology[3], NIST[4] | |

| Melting Point/Range | 14 - 18 °C (57 - 64 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |

| Boiling Point/Range | 232 °C (450 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |

| Density | 1.192 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich | Data for 4'-chloroacetophenone. |

| Oral LD50 (Mouse) | 1207 mg/kg | Santa Cruz Biotechnology[5] | Data for 4'-chloroacetophenone. Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious health damage to an individual.[5] |

| Partition Coefficient | log Pow: 2.32 at 20 °C (68 °F), pH 7 | Sigma-Aldrich | Data for 4'-chloroacetophenone. Bioaccumulation is not expected. |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages of safe handling, from receipt of the chemical to its final disposal.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[1]

-

Use of a chemical fume hood is required when handling this substance.[6]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection:

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]

Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Avoid all personal contact, including inhalation.[5] Do not allow clothing wet with the material to remain in contact with the skin.[5]

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

-

Storage Conditions:

-

Incompatible Materials:

-

Packaging:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6] Remove contact lenses if present and easy to do.

-

Skin Contact: Immediately remove all contaminated clothing.[1][5] Flush skin with plenty of running water and soap for at least 15 minutes.[2][5] If skin irritation persists, seek medical advice.[2]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Call a poison center or doctor immediately.[7]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[2][6] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[5][7]

-

Specific Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may spread along floors.[1] Forms explosive mixtures with air on intense heating.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][9]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[8][10] Evacuate personnel from the area and avoid contact with the substance. Do not breathe vapors or mists.[1][8]

-

Environmental Precautions: Prevent the product from entering drains or the sewer system.[1][8][10]

-

Containment and Cleanup: Cover drains.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][8] Collect the material and place it in a suitable, labeled container for disposal.[2][8]

Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not mix with other waste. Puncture containers to prevent reuse before disposal at an authorized landfill.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.pt [fishersci.pt]

- 3. scbt.com [scbt.com]

- 4. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. borealisgroup.com [borealisgroup.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Commercial Availability and Synthetic Pathways of 4-(2-chloroethyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key synthetic considerations for 4-(2-chloroethyl)acetophenone (CAS No. 69614-95-5). This compound serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical agents and other fine chemicals. This document is intended to assist researchers and drug development professionals in sourcing this material and understanding its synthesis.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity and price can vary between suppliers, and the availability of bulk quantities may be limited. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Price (EUR) | Notes |

| Carl ROTH | ≥95 % | 10 g, 25 g, 50 g | €751.45 for 50 g | Ready for dispatch in 3-4 weeks.[1] |

| Thermo Scientific (formerly Alfa Aesar) | tech. 90% | 5 g | Not available | Currently unavailable or discontinued.[2] |

| J & K SCIENTIFIC LTD. | 98% | 5g, 25g | Contact for pricing | - |

| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | Contact for pricing | - |

| Guangdong wengjiang Chemical Reagent Co., Ltd. | 90% | 25g, 100g, 500g, 25kg | Contact for pricing | - |

| Beijing YiboYuntian Technology Co., Ltd. | 98% | 5g, 10g, 25g | Contact for pricing | - |

Note: The supplier information, particularly for the latter four, is based on online chemical directories and direct contact is recommended for the most current pricing and availability.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 69614-95-5 | [1][2] |

| Molecular Formula | C10H11ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Boiling Point | 112°C (0.1 mmHg) | [2] |

| Density | 1.15 g/cm³ | [2] |

| Refractive Index | 1.555 | [2] |

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common and logical route for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloroethylbenzene.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of 2-chloroethylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][6] The acetyl group is directed predominantly to the para position due to the ortho,para-directing effect of the alkyl group and steric hindrance at the ortho position.

References

- 1. 4'-(2-Chloroethyl)acetophenone, 50 g, CAS No. 69614-95-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 2. fishersci.at [fishersci.at]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

molecular structure and conformation of 4-(2-chloroethyl)acetophenone

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(2-chloroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, spectroscopic data of similar compounds, and theoretical considerations to present a comprehensive overview. The document covers the anticipated molecular geometry, conformational isomerism, and spectroscopic characteristics. Furthermore, it outlines general experimental protocols for the synthesis and characterization of this compound, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is an organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a para-substituted acetophenone moiety with a chloroethyl group, presents intriguing possibilities for synthetic modifications and as a building block for more complex molecules. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide aims to provide a thorough understanding of these aspects by leveraging data from analogous structures and computational chemistry principles.

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with an acetyl group and a 2-chloroethyl group at the para position. The fundamental chemical information for this compound is summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| CAS Number | 69614-95-5 | |

| IUPAC Name | 1-(4-(2-chloroethyl)phenyl)ethan-1-one |

While a definitive crystal structure for this compound is not publicly available, the bond lengths and angles can be reliably estimated by comparison with structurally similar compounds such as 4-ethylacetophenone and 4-chloroacetophenone.

Bond Lengths and Angles (Predicted)

The bond lengths and angles are expected to be within the typical ranges for substituted aromatic ketones. The presence of the electron-withdrawing acetyl group and the chloroethyl substituent will have minor influences on the geometry of the benzene ring.

| Bond | Predicted Length (Å) |

| C=O | ~1.21 |

| C(aryl)-C(acetyl) | ~1.49 |

| C-C (aromatic) | ~1.39 - 1.40 |

| C(aryl)-C(ethyl) | ~1.51 |

| C-C (ethyl) | ~1.54 |

| C-Cl | ~1.78 |

| C-H (aromatic) | ~1.08 |

| C-H (aliphatic) | ~1.09 |

| C-H (methyl) | ~1.09 |

| Angle | Predicted Angle (°) |

| C(aryl)-C(acetyl)-O | ~120 |

| C(aryl)-C(acetyl)-C(methyl) | ~120 |

| C(aromatic)-C(aromatic)-C(aromatic) | ~120 |

| C(aryl)-C(ethyl)-C(ethyl) | ~112 |

| C(ethyl)-C(ethyl)-Cl | ~109.5 |

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the torsions involving the chloroethyl group relative to the phenyl ring and the internal rotation within the chloroethyl chain.

Key Torsional Angles

Two key dihedral angles determine the overall conformation of the molecule:

-

τ₁: C(aromatic) - C(aromatic) - C(ethyl) - C(ethyl) : This torsion angle defines the orientation of the ethyl group with respect to the plane of the benzene ring.

-

τ₂: C(aryl) - C(ethyl) - C(ethyl) - Cl : This torsion angle describes the orientation of the chlorine atom relative to the benzene ring.

The conformation of the acetyl group relative to the phenyl ring is generally considered to be planar to maximize conjugation, with the carbonyl group lying in the plane of the ring.

Predicted Stable Conformations

Computational studies on similar 4-alkylacetophenones suggest that the lowest energy conformation for τ₁ will have the ethyl group oriented perpendicular to the plane of the benzene ring to minimize steric hindrance. For τ₂, staggered conformations (anti and gauche) are expected to be the most stable.

The relative energies of the anti and gauche conformers will depend on a balance of steric and electrostatic interactions. It is plausible that the anti conformer, where the chlorine atom is positioned away from the phenyl ring, will be the global minimum due to reduced steric repulsion.

Spectroscopic Properties (Predicted)

¹H and ¹³C NMR Spectroscopy

Based on data from related compounds like 4-chloroacetophenone and 4-ethylacetophenone, the following NMR spectral features are anticipated for this compound in CDCl₃.

¹H NMR:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | ~2.6 | singlet | 3H |

| -CH₂-Ar | ~3.1 | triplet | 2H |

| -CH₂-Cl | ~3.8 | triplet | 2H |

| Aromatic protons (ortho to acetyl) | ~7.9 | doublet | 2H |

| Aromatic protons (ortho to ethyl) | ~7.3 | doublet | 2H |

¹³C NMR:

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl-CH₃ | ~27 |

| -CH₂-Ar | ~38 |

| -CH₂-Cl | ~45 |

| Aromatic C (quaternary, attached to acetyl) | ~136 |

| Aromatic CH (ortho to acetyl) | ~129 |

| Aromatic CH (ortho to ethyl) | ~129 |

| Aromatic C (quaternary, attached to ethyl) | ~145 |

| Carbonyl C=O | ~197 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | Stretch | ~1685 | Strong |

| C-H (aromatic) | Stretch | ~3050 - 3100 | Medium |

| C-H (aliphatic) | Stretch | ~2850 - 3000 | Medium |

| C=C (aromatic) | Stretch | ~1600, 1580, 1450 | Medium |

| C-Cl | Stretch | ~650 - 800 | Medium |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is through a Friedel-Crafts acylation of (2-chloroethyl)benzene.

Materials:

-

(2-chloroethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition of acetyl chloride, add (2-chloroethyl)benzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an ATR-FTIR spectrometer can be used for both liquid and solid samples.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of the . While direct experimental structural data remains elusive, the analysis of analogous compounds and fundamental chemical principles allows for a robust model of its geometry and conformational preferences. The provided spectroscopic predictions and generalized experimental protocols offer a solid foundation for researchers working with this compound. Further experimental and computational studies are encouraged to refine the models presented herein and to fully elucidate the properties of this versatile chemical entity.

An In-depth Technical Guide on the Potential Hazards and Toxicity of 4-(2-Chloroethyl)acetophenone

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available safety data sheets and toxicological databases. It is not exhaustive and should not be used as a substitute for a comprehensive risk assessment.

Introduction

4-(2-Chloroethyl)acetophenone, with the CAS number 69614-95-5, is a chemical intermediate that may be used in various laboratory and synthesis applications.[1] Its molecular formula is C₁₀H₁₁ClO.[1] Due to its chemical structure, which includes a reactive chloroethyl group and a ketone, there are potential hazards and toxicological concerns associated with its handling and use. This guide provides a summary of the available information on the hazards and toxicity of this compound and its close analogs.

It is important to note that comprehensive toxicological data for this compound is limited.[2] Therefore, data from structurally related compounds, such as 4'-chloroacetophenone and 2-chloroacetophenone, are also discussed to provide a broader understanding of the potential risks.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS) for 4'-(2-Chloroethyl)acetophenone, the compound is classified as a skin and eye irritant.[2]

GHS Classification: [2]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.

Signal Word: Warning[2]

Precautionary Statements: [2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data

To provide some context, the following tables summarize the available toxicological data for the related compound 4'-Chloroacetophenone (CAS No. 99-91-2).

Table 1: Acute Toxicity Data for 4'-Chloroacetophenone

| Type of Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Mouse | 1207 mg/kg | Peripheral nerve and sensation effects, muscle weakness, respiratory depression | [3] |

| TCLo | Inhalation | Human | 1 mg/m³/1M | Olfactory and eye effects (lacrimation) | [3] |

Table 2: Hazard Information for Related Chloroacetophenones

| Compound | CAS No. | Key Hazards |

| 4'-Chloroacetophenone | 99-91-2 | Harmful if swallowed, causes skin irritation, causes serious eye damage, fatal if inhaled, may cause respiratory irritation.[4] |

| 2-Chloroacetophenone | 532-27-4 | Toxic if inhaled and if swallowed, causes burns by all exposure routes. Potent eye, throat, and skin irritant.[5][6] |

Potential Mechanisms of Toxicity

The specific mechanisms of toxicity for this compound have not been elucidated in the available literature. However, based on its structure as a chloro-substituted aromatic ketone, some general mechanisms can be inferred. The chloroethyl group can potentially act as an alkylating agent, which could lead to covalent binding with biological macromolecules like DNA and proteins, a common mechanism for toxicity and carcinogenicity.

The irritant effects on the skin and eyes are likely due to direct chemical reactivity with tissues. For systemic toxicity, metabolic activation in the liver could play a role, potentially leading to the formation of reactive intermediates that can cause cellular damage.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. Below is a generalized workflow for an acute oral toxicity study, which would be a fundamental test to determine the LD50 of a substance.

Caption: Generalized workflow for an acute oral toxicity study.

Logical Relationship for Hazard Assessment

The assessment of the potential hazards of this compound relies on a combination of available data for the specific compound and data from structurally similar molecules. The following diagram illustrates this logical relationship.

Caption: Logical flow for assessing the hazards of this compound.

Conclusion

While there is a lack of comprehensive toxicological data for this compound, the available information indicates that it is a skin and eye irritant. Data from closely related compounds suggest the potential for more severe hazards, including acute toxicity if swallowed or inhaled. Researchers and professionals handling this compound should exercise caution, use appropriate personal protective equipment, and work in a well-ventilated area. Further toxicological studies are necessary to fully characterize the hazard profile of this chemical.

References

Methodological & Application

Application Notes and Protocols: 4-(2-Chloroethyl)acetophenone as a Precursor for Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Chloroethyl)acetophenone is a versatile precursor in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a modifiable acetophenone moiety, allows for its incorporation into complex molecular architectures. The chloroethyl group serves as an excellent alkylating agent for introducing side chains, often containing tertiary amines, which are prevalent in many biologically active molecules. The acetophenone group can be chemically transformed through various reactions, including oxidation, reduction, and condensation, to build the core scaffold of a drug molecule.

This document provides detailed application notes and protocols for the use of a key intermediate derivable from this compound in the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] The synthetic strategy outlined involves the initial conversion of 4-hydroxyacetophenone (a readily available starting material and a logical precursor to this compound via Friedel-Crafts acylation) to a key piperidinylethoxy-substituted intermediate. This intermediate then undergoes a series of transformations to yield Raloxifene.

Synthetic Pathway Overview

The overall synthetic route from a 4-hydroxyacetophenone precursor to Raloxifene is depicted below. This pathway highlights the key transformations, including a Williamson ether synthesis to introduce the characteristic side chain, a Baeyer-Villiger oxidation to form a key benzoic acid intermediate, a Friedel-Crafts acylation to construct the core benzothiophene scaffold, and a final demethylation step.

Caption: Proposed synthetic workflow for Raloxifene from a 4-hydroxyacetophenone precursor.

Experimental Protocols

Step 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)acetophenone (Intermediate B)

This step involves the alkylation of 4-hydroxyacetophenone with 1-(2-chloroethyl)piperidine hydrochloride via a Williamson ether synthesis.[3][4]

Materials:

-

4-Hydroxyacetophenone

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium carbonate (powdered)

-

Isopropyl acetate

-

Water

Procedure:

-

To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-hydroxyacetophenone (e.g., 7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (e.g., 11.05 g), powdered potassium carbonate (e.g., 16.59 g), and isopropyl acetate (60 mL).[3]

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and add 60 mL of water to dissolve the inorganic salts.[4]

-

Separate the organic and aqueous phases. Wash the organic layer with another 60 mL of water.

-

Extract the product from the organic layer into 25 mL of 8N hydrochloric acid.

-

The resulting product in the aqueous layer can be used in the subsequent hydrolysis step or can be isolated by basification and extraction with an organic solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxyacetophenone | [3][4] |

| Reagents | 1-(2-Chloroethyl)piperidine HCl, K₂CO₃ | [3][4] |

| Solvent | Isopropyl acetate | [3] |

| Temperature | 75-80 °C | [4] |

| Reaction Time | 20 hours | [4] |

| Typical Yield | ~91% (for the analogous benzoic acid synthesis) | [4] |

Step 2: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid (Intermediate E)

This transformation involves a Baeyer-Villiger oxidation of the acetophenone (Intermediate B) to a phenyl acetate (Intermediate C), followed by hydrolysis to a phenol (Intermediate D), and subsequent oxidation to the benzoic acid (Intermediate E).

Protocol for Baeyer-Villiger Oxidation (General): [5][6][7]

-

Dissolve 4-(2-(piperidin-1-yl)ethoxy)acetophenone in a suitable solvent such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a solution of sodium bisulfite and then with a saturated sodium bicarbonate solution.

-

Isolate the resulting 4-(2-(piperidin-1-yl)ethoxy)phenyl acetate by extraction and solvent evaporation.

Protocol for Hydrolysis and Oxidation (General):

-

Hydrolyze the phenyl acetate intermediate using a base such as sodium hydroxide in a mixture of methanol and water to yield 4-(2-(piperidin-1-yl)ethoxy)phenol.

-

The resulting phenol can be oxidized to the corresponding benzoic acid using a suitable oxidizing agent. A common laboratory method for the oxidation of phenols to benzoic acids is not straightforward and often requires multiple steps or harsh conditions. An alternative and more direct route from the acetophenone is the haloform reaction, though this may not be compatible with the rest of the molecule. For the purpose of this application note, we will assume the conversion of the acetophenone to the benzoic acid is achieved, as the benzoic acid is a known starting material for the subsequent steps.[8]

Quantitative Data for Benzoic Acid Synthesis (from 4-hydroxybenzoate): [3]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxybenzoate | [3] |

| Reagents | 1-(2-Chloroethyl)piperidine HCl, K₂CO₃, HCl (for hydrolysis) | [3] |

| Yield | 87.7% | [3] |

Step 3: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride (Intermediate F)

This step involves the conversion of the carboxylic acid to the more reactive acyl chloride.[8]

Materials:

-

4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

1,2-Dichloroethane

Procedure:

-

In a flask under a nitrogen atmosphere, combine 4-(2-piperidinoethoxy)benzoic acid hydrochloride (e.g., 26.3 g), 1,2-dichloroethane (200 mL), and a drop of DMF.[8]

-

Add thionyl chloride (e.g., 36.5 g) and stir the mixture under reflux for 2 hours.[8]

-

Evaporate the mixture to dryness under vacuum to obtain the crude 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride. This is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HCl | [8] |

| Reagent | Thionyl chloride | [8] |

| Solvent | 1,2-Dichloroethane | [8] |

| Reaction Time | 2 hours | [8] |

| Yield | Quantitative (used directly) | [8] |

Step 4: Synthesis of [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone (Intermediate H)

This is a key bond-forming step involving a Friedel-Crafts acylation.[9]

Materials:

-

4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride

-

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane

Procedure:

-

Dissolve the crude acid chloride hydrochloride from the previous step in dichloromethane (150 mL) and cool to 0-10 °C.

-

Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (e.g., 10.8 g, 0.04 mol).

-

Add anhydrous aluminum chloride (e.g., 37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature (25-35 °C) and stir for 2 hours.

-

The reaction mixture containing the methoxy-protected precursor to Raloxifene is then carried forward to the demethylation step.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | |

| Substrate | 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | |

| Catalyst | Aluminum chloride | |